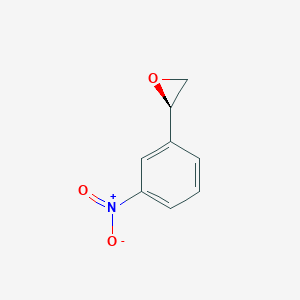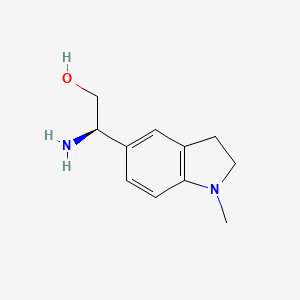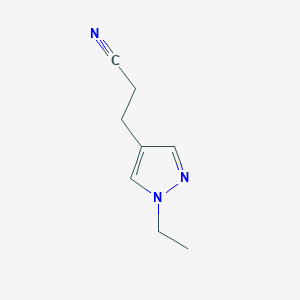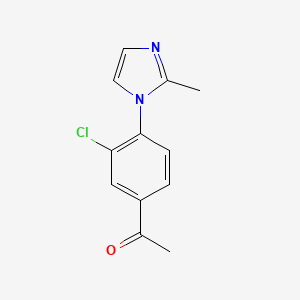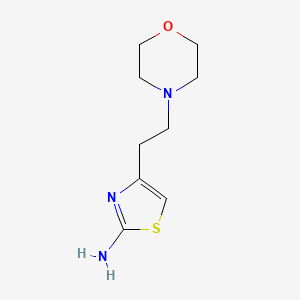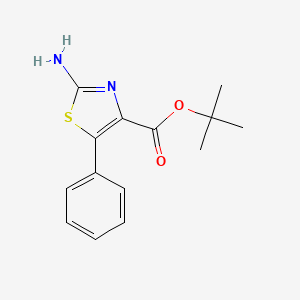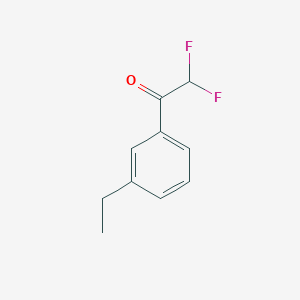![molecular formula C10H18N4 B13612989 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine is a compound that features a pyrazole ring substituted with a pyrrolidine ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine typically involves the reaction of a pyrazole derivative with a pyrrolidine derivative. One common method involves the alkylation of 1H-pyrazol-5-amine with 3-chloropropylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)pyrrolidine: This compound is structurally similar but lacks the pyrazole ring.
Pyrrolidin-2-one: Another related compound with a different ring structure.
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring but different functional groups.
Uniqueness
1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine is unique due to the combination of the pyrazole and pyrrolidine rings, which can confer distinct chemical and biological properties. This combination allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
2-(3-pyrrolidin-1-ylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H18N4/c11-10-4-5-12-14(10)9-3-8-13-6-1-2-7-13/h4-5H,1-3,6-9,11H2 |
InChI Key |
NGDBPAMBENLADW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCN2C(=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


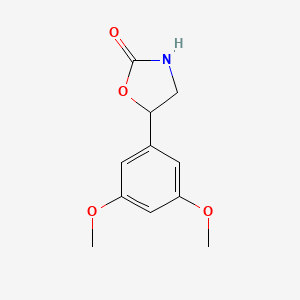
![3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13612914.png)
